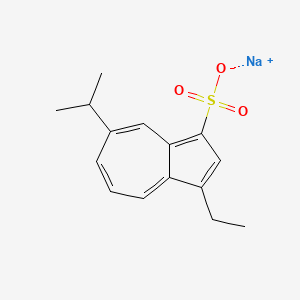

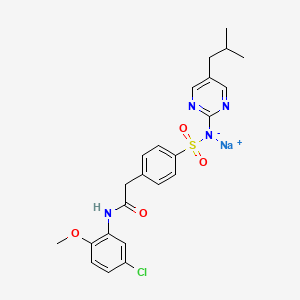

![molecular formula C39H66F3NO9 B1264894 N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide](/img/structure/B1264894.png)

N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

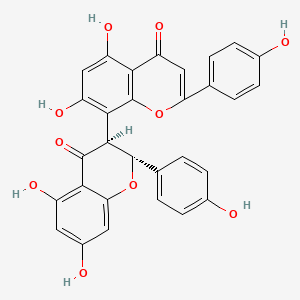

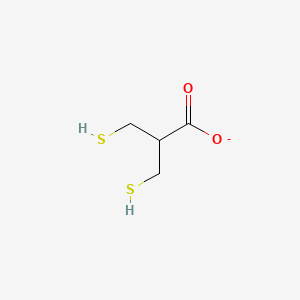

1-O-(alpha-D-galactopyranosyl)-N-[8-(4-trifluoromethyl)phenyloctanoyl]phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 8-[(4-trifluoromethyl)phenyl]octanoyl group attached to the nitrogen. It is a glycophytoceramide and an alpha-D-galactose.

Scientific Research Applications

Luminescent Properties

- Luminescent Derivatives : Analogues of this compound, such as benzothiazole derivatives, exhibit distinct luminescent properties. These compounds, when excited with specific wavelengths of light, demonstrate bright emissions in various colors, contributing to white light emission. This characteristic suggests potential applications in fabricating white-light emitting devices using structurally similar compounds without energy transfer issues (Lu et al., 2017).

Chemical Synthesis and Modifications

- Chemical Transformations : Studies have explored chemical modifications of protected ceramide forms of this compound. The research delved into introducing triflate as a leaving group followed by nucleophilic substitution, revealing insights into the chemical behavior and potential for creating derivatives (Chiang et al., 2009).

Oligosaccharide Synthesis

- Oligosaccharide Structures Synthesis : Research into synthesizing complex oligosaccharide structures, including derivatives of this compound, provides insights into biochemical synthesis processes. This includes the use of thioglycosides in oligosaccharide synthesis, relevant for developing various biochemical applications (Ekelöf & Oscarson, 1996).

Antitumor Applications

- Antitumor Agent Development : The compound Agelasphin-9b, structurally similar to the query compound, showed potent antitumor properties. Its analogues, such as KRN7000, were explored for their structure-activity relationship, highlighting the potential of these compounds in clinical applications for cancer treatment (Morita et al., 1995).

NMR Spectroscopy

- Spectroscopy and Conformation Analysis : NMR resonance assignments and conformation studies of related compounds provide a deep understanding of their solution behavior and molecular structure. This information is crucial for applications in materials science and molecular design (Irwin et al., 1990).

properties

Product Name |

N-[(2S,3S,4R)-1-(alpha-D-galactopyranosyloxy)-3,4-dihydroxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide |

|---|---|

Molecular Formula |

C39H66F3NO9 |

Molecular Weight |

749.9 g/mol |

IUPAC Name |

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-8-[4-(trifluoromethyl)phenyl]octanamide |

InChI |

InChI=1S/C39H66F3NO9/c1-2-3-4-5-6-7-8-9-10-11-14-17-20-31(45)34(47)30(27-51-38-37(50)36(49)35(48)32(26-44)52-38)43-33(46)21-18-15-12-13-16-19-28-22-24-29(25-23-28)39(40,41)42/h22-25,30-32,34-38,44-45,47-50H,2-21,26-27H2,1H3,(H,43,46)/t30-,31+,32+,34-,35-,36-,37+,38-/m0/s1 |

InChI Key |

VMNDDOUXOXFDRW-ZORUMLJWSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCC2=CC=C(C=C2)C(F)(F)F)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCC2=CC=C(C=C2)C(F)(F)F)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

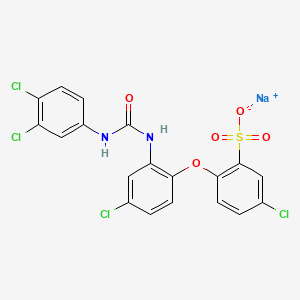

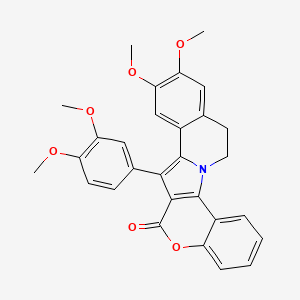

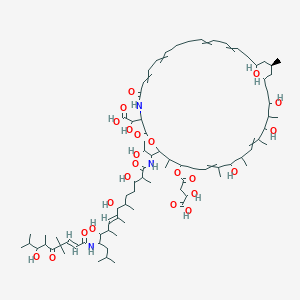

![(3S,5aS,6S,7R,9aS)-6-[2-[(1S,3aS,5R,8aS)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol](/img/structure/B1264827.png)